molecular formula C8H7BrFNO3 B1375228 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene CAS No. 1342850-43-4

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene

Cat. No. B1375228
M. Wt: 264.05 g/mol
InChI Key: RAIJKLKGBPHDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its common reactions and the conditions under which they occur .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .

Scientific Research Applications

  • Polymer Research

    • Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
    • Method : The process involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
    • Results : The primary parameters, such as concentration and time that affect the reaction, were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT . Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
  • Organic Chemistry

    • Application : Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies .
    • Method : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . Bromo-substituted precursors serve as vital intermediates in synthetic routes .
    • Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
  • pH Indicator

    • Application : Bromothymol blue is a pH indicator .
    • Method : It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Results : It is typically sold in solid form as the sodium salt of the acid indicator .
  • Pesticide

    • Application : Bromomethane, commonly known as methyl bromide, was used extensively as a pesticide .
    • Method : This colorless, odorless, nonflammable gas is produced both industrially and biologically .
    • Results : It is a recognized ozone-depleting chemical and was phased out by most countries in the early 2000s .
  • Organic Synthesis

    • Application : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups .
    • Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
    • Results : This method is used when the less expensive benzyl chloride is insufficiently reactive .
  • Hypercrosslinked Polymers

    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials .
    • Method : HCPs have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
    • Results : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .
  • Pyrene Derivatives

    • Application : Pyrene, a renowned aromatic hydrocarbon, continues to captivate researchers due to its versatile properties and potential applications across various scientific domains .
    • Method : Among its derivatives, bromopyrenes stand out for their significance in synthetic chemistry, materials science, and environmental studies .
    • Results : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

Safety And Hazards

This involves discussing the compound’s toxicity, environmental impact, and precautions that should be taken when handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

1-(bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-2-5(4-9)7(11(12)13)3-6(8)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJKLKGBPHDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Reactant of Route 2
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Reactant of Route 4
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Reactant of Route 6
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.